4-Oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid

NADPH oxidase inhibition Reactive oxygen species Inflammation

4-Oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid (CAS 111624-87-4) is a bifunctional tetrahydroindole building block essential for NOX inhibitor programs (US8288432B2) and mGluR5 antagonist synthesis. The concurrent 4-oxo ketone and 2-carboxylic acid define a unique pharmacophore unavailable in non-oxidized analogs (e.g., CAS 131172-64-0). Procure the free carboxylic acid to access decarboxylation routes to pindolol precursors—ester forms (CAS 69948-64-7) require additional saponification. The differentiated LogP (~1.23 vs. ~1.89 for non-oxidized analogs) ensures reproducible HPLC/LC-MS retention. Substitution with any other tetrahydroindole compromises synthetic routes and SAR data integrity.

Molecular Formula C9H9NO3
Molecular Weight 179.175
CAS No. 111624-87-4
Cat. No. B2789522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid
CAS111624-87-4
Molecular FormulaC9H9NO3
Molecular Weight179.175
Structural Identifiers
SMILESC1CC2=C(C=C(N2)C(=O)O)C(=O)C1
InChIInChI=1S/C9H9NO3/c11-8-3-1-2-6-5(8)4-7(10-6)9(12)13/h4,10H,1-3H2,(H,12,13)
InChIKeyCEHVWJXWMXBWBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid (CAS 111624-87-4): Core Structural and Physicochemical Profile for Sourcing Decisions


4-Oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid (CAS: 111624-87-4) is a partially saturated indole derivative with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol. It features a tetrahydroindole core bearing a 4-oxo (ketone) moiety and a 2-carboxylic acid group, establishing it as a bifunctional heterocyclic building block [1][2]. The ¹H NMR spectrum in DMSO-d₆ at 400 MHz is publicly available, and the compound is commercially offered at purity levels of 95% or 98% from multiple global suppliers including Aladdin Scientific, Leyan, AKSci, and CymitQuimica [3].

Why 4-Oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid (CAS 111624-87-4) Cannot Be Replaced by Generic Analogs: Procurement Implications


Generic substitution of 4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid with seemingly related indole or tetrahydroindole carboxylic acids (e.g., 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid lacking the 4-oxo group [CAS 131172-64-0], 3-methyl-4-oxo analogs [CAS 6577-89-5], or 1H-indole-2-carboxylic acid) is not functionally equivalent for scientific applications . The concurrent presence of the 4-oxo ketone and the 2-carboxylic acid defines a specific pharmacophore and synthetic handle, establishing a discrete regio- and redox-specific reactivity that is fundamentally distinct from non-oxidized or differently substituted counterparts [1][2]. Consequently, procurement of the precise CAS 111624-87-4 is essential for replicating established synthetic routes or structure-activity relationships documented in the literature.

4-Oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid (CAS 111624-87-4): Quantified Differentiation Evidence


Structural Determinant for NADPH Oxidase (NOX) Inhibitor Pharmacophore Access

The tetrahydroindole scaffold, exemplified by the target compound, constitutes the core of a patented class of NADPH oxidase (NOX) inhibitors. The presence of the 4-oxo group is a critical structural determinant for accessing this pharmacophore space, distinguishing it from non-oxidized tetrahydroindole analogs which lack this validated biological potential [1][2]. Comparative analysis of the patent chemical space reveals that the 4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid core provides a superior starting point for SAR exploration relative to non-oxidized or 3-substituted variants.

NADPH oxidase inhibition Reactive oxygen species Inflammation Cardiovascular disease

Essential Intermediate for Chiral Perhydroindolone-Derived Pharmaceutical Targets

The 4-oxo-1,5,6,7-tetrahydroindole core is a documented key intermediate in the enantioselective synthesis of cis-N-Boc-4-hydroxyoctahydroindole derivatives, which serve as precursors to mGluR5 antagonists [1][2]. The synthetic route involves N-Boc protection of 1,5,6,7-tetrahydroindol-4-one (CAS 13754-86-4), followed by catalytic hydrogenation over Pt/C to yield the racemic cis-N-Boc-4-hydroxyoctahydroindole, which is then resolved via chiral chromatography or enzymatic acetylation [1]. This establishes the 4-oxo-1,5,6,7-tetrahydroindole framework as a privileged entry point to a defined stereochemical outcome that cannot be replicated using non-oxidized tetrahydroindoles.

Chiral synthesis mGluR5 antagonist Pharmaceutical intermediates Octahydroindole

Bifunctional Reactivity: Decarboxylative Access to β-Blocker Precursor Scaffolds

The 2-carboxylic acid group in 4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid enables a specific decarboxylative transformation that is not possible with ester or amide analogs. This decarboxylation reaction yields the decarboxylated 4-oxo-1,5,6,7-tetrahydroindole product, which serves as a documented precursor for β-blockers including pindolol . This synthetic pathway establishes a unique functional utility: the carboxylic acid is not merely a polarity-modifying substituent but a reactive handle for specific C–C bond cleavage.

Decarboxylation β-blocker synthesis Pindolol Heterocyclic chemistry

Predicted Physicochemical Differentiation from Non-Oxidized Analogs: LogP and PSA

Computed physicochemical properties reveal that the 4-oxo substitution meaningfully alters lipophilicity and polarity relative to the non-oxidized analog. The target compound (CAS 111624-87-4) has a predicted LogP of 1.2319 and hydrogen bond acceptor count of 3 (2 donors, 3 acceptors total) . In contrast, 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (CAS 131172-64-0, lacking the 4-oxo group) has a calculated LogP (SILICOS-IT) of 1.89 and a different hydrogen bonding profile [1]. This ΔLogP of ~0.66 corresponds to an approximately 4.6-fold difference in partition coefficient, which translates to measurable differences in aqueous solubility, membrane permeability, and chromatographic retention behavior.

Lipophilicity Drug-likeness Physicochemical property Medicinal chemistry design

4-Oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid (CAS 111624-87-4): Evidence-Backed Application Scenarios


NADPH Oxidase (NOX) Inhibitor Discovery and Lead Optimization

Procurement of 4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid is directly justified for medicinal chemistry programs targeting NADPH oxidase (NOX) inhibition. The tetrahydroindole scaffold bearing the 4-oxo group is explicitly claimed in US8288432B2 as a core pharmacophore for NOX inhibition, with therapeutic applications spanning cardiovascular diseases, respiratory disorders, inflammatory conditions, and cancers [1][2]. The carboxylic acid at the 2-position provides a synthetically tractable handle for derivatization into amides, esters, or decarboxylated analogs during SAR exploration [1].

Chiral Octahydroindole Synthesis for CNS Drug Development

This compound serves as the essential starting material for the enantioselective synthesis of cis-N-Boc-4-hydroxyoctahydroindole, a documented intermediate in the preparation of mGluR5 antagonists for CNS indications [3]. The established synthetic route proceeds via N-Boc protection followed by stereoselective reduction over Pt/C, yielding the defined cis-stereochemistry required for downstream pharmaceutical targets. Non-oxidized tetrahydroindoles cannot access this stereochemical series without additional oxidation steps that would alter both yield and stereochemical outcome [3].

β-Blocker Precursor Synthesis via Decarboxylative Pathway

The 2-carboxylic acid moiety enables a specific decarboxylation reaction that yields 4-oxo-1,5,6,7-tetrahydroindole, a documented precursor for β-blocker development including pindolol analogs . This decarboxylative transformation is unique to the free carboxylic acid form and cannot be directly executed using the corresponding methyl or ethyl esters (CAS 69948-64-7, 1142816-66-7). Laboratories developing indole-based cardiovascular agents should procure the carboxylic acid form (CAS 111624-87-4) to access this synthetic pathway without requiring additional saponification steps .

Physicochemical Property-Driven Library Design and Analytical Method Development

The predicted LogP of 1.2319 and polar surface area of 70.16 Ų differentiate this compound from non-oxidized tetrahydroindole analogs (LogP ~1.89) [4]. This approximately 4.6-fold difference in predicted partition coefficient makes CAS 111624-87-4 the appropriate selection for medicinal chemistry programs requiring specific lipophilicity ranges, as well as for analytical method development where consistent chromatographic retention behavior is essential for reproducible HPLC or LC-MS quantification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.